

Technical Support Center: Optimizing INCB054828 Dosage for In Vivo Animal Studies

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Compound of Interest

Compound Name: INCB054828

Cat. No.: B1191782

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of INCB054825 (also known as pemigatinib) in preclinical in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is **INCB054828** and what is its mechanism of action?

A1: **INCB054828**, also known as pemigatinib, is a potent and selective small molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.^{[1][2][3]} Alterations in FGFR genes can act as oncogenic drivers, promoting tumor cell proliferation, survival, and migration.^[4] **INCB054828** exerts its anti-tumor activity by blocking the kinase activity of these receptors, thereby inhibiting downstream signaling pathways such as the RAS-MAP kinase and PI3K-AKT pathways.^{[5][6]}

Q2: What are the reported effective oral dosages of **INCB054828** in preclinical xenograft models?

A2: In preclinical studies, orally administered **INCB054828** has been shown to effectively suppress tumor growth in xenograft models with FGFR1, 2, or 3 alterations.^{[1][2][7]} Significant tumor growth suppression has been observed at doses as low as 0.03 mg/kg administered once daily, with maximal activity seen at doses of 0.3 mg/kg and higher.^{[1][6]} A dose of 0.3 mg/kg once daily has demonstrated significant efficacy in a KG1 subcutaneous xenograft model.^{[1][6]}

Q3: How should I determine the optimal dosage for my specific in vivo animal model?

A3: The optimal dosage can vary depending on the tumor model, animal strain, and specific experimental endpoints. A dose-range finding study is recommended to determine the most effective and well-tolerated dose. This typically involves treating cohorts of tumor-bearing animals with a range of **INCB054828** doses and monitoring for both anti-tumor efficacy and potential toxicities.

Q4: What are the pharmacokinetic properties of **INCB054828** in common laboratory animal species?

A4: The preclinical pharmacokinetic profile of **INCB054828** indicates that it is suitable for oral dosing and can achieve target inhibition at low doses.^{[1][2][6]} The oral bioavailability is reported to be complete in rats, 98% in dogs, and 29% in monkeys.^{[1][7]} The terminal elimination half-life after intravenous dosing ranges from 4.0 hours in rats to 15.7 hours in dogs.^{[6][7]}

Troubleshooting Guide

Issue	Potential Cause(s)	Recommended Action(s)
Lack of Efficacy	Insufficient drug exposure.	- Verify the formulation and administration route. - Consider increasing the dose or dosing frequency based on a dose-response study. - Perform pharmacokinetic analysis to assess drug levels in plasma and tumor tissue.
Tumor model is not dependent on FGFR signaling.	- Confirm the presence of FGFR1, 2, or 3 alterations (e.g., fusions, mutations, amplifications) in your tumor model. [1] [4] - Assess downstream FGFR pathway activation (e.g., p-FRS2, p-ERK) in tumor tissue.	
Unexpected Toxicity	Dose is too high for the specific animal strain or model.	- Reduce the dosage. - Monitor for clinical signs of toxicity and body weight loss. - Consider less frequent dosing.
Formulation issues (e.g., precipitation, improper vehicle).	- Ensure the compound is fully dissolved and the vehicle is well-tolerated.	
High Variability in Tumor Response	Inconsistent tumor implantation or size at the start of treatment.	- Ensure consistent tumor cell implantation technique and start treatment when tumors reach a uniform size.
Variability in drug administration.	- Ensure accurate and consistent oral gavage technique.	
Heterogeneity of the tumor model.	- Characterize the genetic profile of the tumor model to	

ensure consistent FGFR alterations.

Data Presentation

Table 1: In Vitro Potency of **INCB054828**

Target	IC50 (nM)
FGFR1	0.4[2][8]
FGFR2	0.5[2][8]
FGFR3	1.0[2]
FGFR4	30[2][8]

Table 2: Preclinical In Vivo Efficacy of **INCB054828** in Xenograft Models

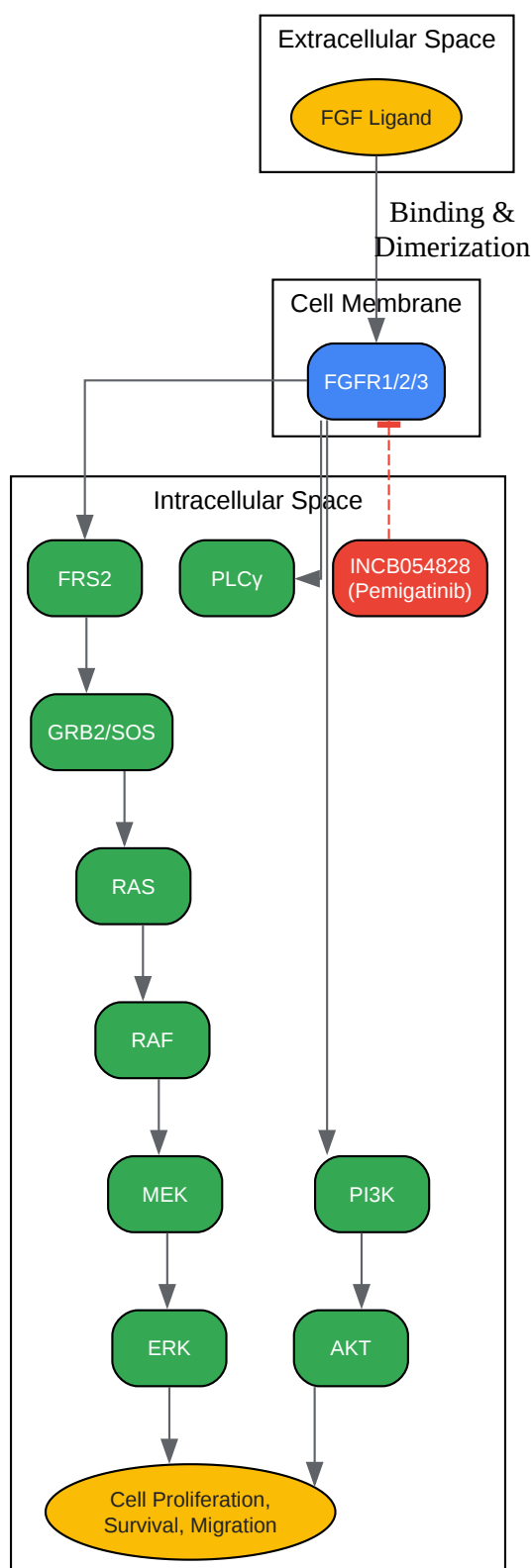
Tumor Model	FGFR Alteration	Dosing Regimen (Oral, Once Daily)	Outcome
KATO III (Gastric Cancer)	FGFR2 Amplification	0.03 mg/kg	Significant tumor growth suppression[1][6]
KATO III (Gastric Cancer)	FGFR2 Amplification	≥ 0.3 mg/kg	Maximum tumor growth suppression[1][6]
KG1 (Erythroleukemia)	FGFR1 Translocation	0.3 mg/kg	Significant efficacy[1][6]
RT-112 (Bladder Carcinoma)	FGFR3-TACC3 Fusion	Not specified	Activity demonstrated[6]

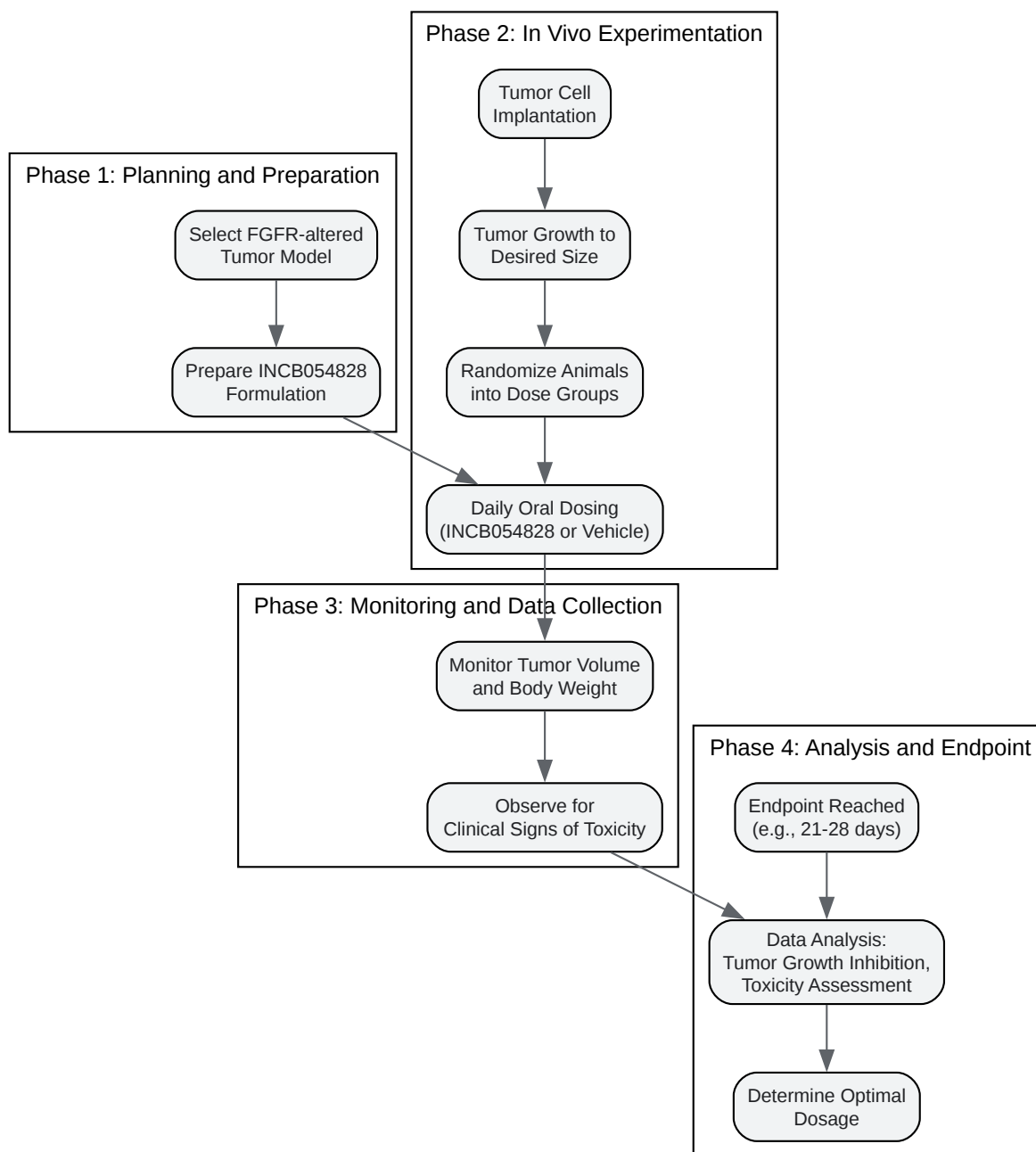
Experimental Protocols

Protocol 1: Dose-Range Finding Study for **INCB054828** in a Xenograft Model

- Animal Model: Use an appropriate immunodeficient mouse strain (e.g., nude or NSG mice) for tumor xenografts.
- Tumor Implantation: Subcutaneously implant tumor cells known to have an FGFR1, 2, or 3 alteration.
- Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
- Randomization: Randomize animals into groups of 8-10.
- Dose Groups:
 - Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
 - Group 2: **INCB054828** at 0.1 mg/kg.
 - Group 3: **INCB054828** at 0.3 mg/kg.
 - Group 4: **INCB054828** at 1 mg/kg.
 - Group 5: **INCB054828** at 3 mg/kg.
- Drug Administration: Administer **INCB054828** or vehicle orally once daily.
- Monitoring:
 - Measure tumor volume with calipers 2-3 times per week.
 - Record body weight 2-3 times per week.
 - Observe animals daily for any clinical signs of toxicity.
- Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
- Data Analysis: Compare tumor growth inhibition and body weight changes between the treated and control groups to determine the optimal dose.

Mandatory Visualizations





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